6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Overview
Description
6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent at the 6th position, an ethylthiophenyl group at the 2nd position, and a carboxamide group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinoline core at the 6th position can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
Attachment of the Ethylthiophenyl Group: The ethylthiophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the ethylthiophenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline intermediate with an appropriate amine, such as 4-(propan-2-yl)aniline, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro substituent at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(5-methylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide: Similar structure with a methyl group instead of an ethyl group.
6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(methyl)phenyl]quinoline-4-carboxamide: Similar structure with a methyl group instead of a propan-2-yl group.
6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethylthiophenyl group and the carboxamide group, along with the chloro substituent, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-4-19-10-12-24(30-19)23-14-21(20-13-17(26)7-11-22(20)28-23)25(29)27-18-8-5-16(6-9-18)15(2)3/h5-15H,4H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQDIIZZPANFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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